molecular formula C8H7ClN4 B1526509 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1250109-75-1

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No. B1526509
CAS RN: 1250109-75-1
M. Wt: 194.62 g/mol
InChI Key: LXLQLBLYRXHAOK-UHFFFAOYSA-N
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Description

“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that is often used in the synthesis of various insecticides . It is an intermediate in the production of 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and 3-Bromo-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-[N-methylcarbamoyl]phenyl]-1H-pyrazole-5-carboxamide .


Synthesis Analysis

The synthesis of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” involves several steps. One method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .


Molecular Structure Analysis

The molecular structure of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” consists of a pyrazole ring attached to a chloropyridine ring . The exact structure can be determined using techniques such as NMR and MS .


Chemical Reactions Analysis

“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can undergo various chemical reactions. For instance, it can react with SOCl2 to form a white solid . It can also participate in the synthesis of novel fluorinated pyrazole carboxamides derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .

Safety And Hazards

The safety data sheet for a similar compound, “1-(3-Chloropyridin-2-yl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Future Directions

The future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its potential uses in the synthesis of novel insecticides and other biologically active compounds . Its synthesis methods could also be optimized to improve yield, reduce cost, and minimize environmental impact .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQLBLYRXHAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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